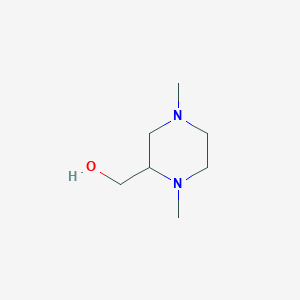

(1,4-Dimethylpiperazin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

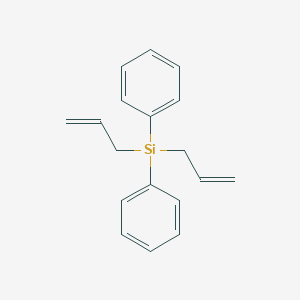

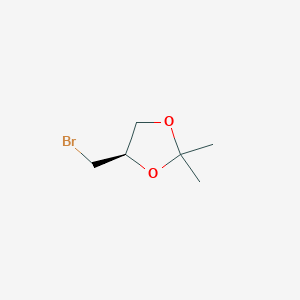

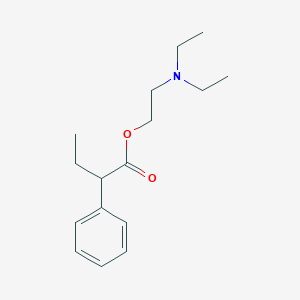

“(1,4-Dimethylpiperazin-2-yl)methanol” is a chemical compound with the molecular formula C7H16N2O . It is also known by its CAS number 14675-44-6 . The compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “(1,4-Dimethylpiperazin-2-yl)methanol” consists of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3 .

Physical And Chemical Properties Analysis

“(1,4-Dimethylpiperazin-2-yl)methanol” has a molecular weight of 144.21 g/mol . The compound is a pale yellow oil . Its boiling point is 195.6°C at 760mmHg .

Applications De Recherche Scientifique

Alpha(2C)-Adrenoceptor Antagonists

Research has found that compounds related to (1,4-Dimethylpiperazin-2-yl)methanol, specifically those with a piperazine ring, have shown significant antagonist potency against alpha(2C)-adrenoceptors. A study highlighted the structure-activity relationship of quinoline derivatives, noting that a substituent in the 3-position of the quinoline ring and the piperazine ring significantly affects alpha(2C)-adrenoceptor affinity and potency. This suggests a potential application in designing selective adrenoceptor antagonists (Höglund et al., 2006).

Polymerization Kinetics

Another study focused on the kinetics of polymerization involving a similar compound, 2-methylpiperazine, which can be related to the reactivity of (1,4-Dimethylpiperazin-2-yl)methanol. The research provided insights into the polyaddition mechanisms in different solvents, indicating the potential for (1,4-Dimethylpiperazin-2-yl)methanol to be used in polymer synthesis processes (Manfredi et al., 2007).

Polyurethane Foam Production

The efficacy of 1,4-dimethylpiperazine as a catalyst in polyurethane foam production was investigated, revealing it as a good delayed action catalyst. This property is beneficial for in-mold flowability and slow cure times, demonstrating its application in manufacturing processes with comparable foam properties (Samarappuli & Liyanage, 2018).

Methanol Production and Utilization

In the broader context of methanol research, studies have explored its use as a building block for various chemical compounds and as a clean-burning fuel. The conversion of CO2 to methanol presents a method for reducing CO2 emissions, with methanol acting as an energy carrier for hydrogen storage. These applications offer a perspective on the relevance of methanol-related compounds, including (1,4-Dimethylpiperazin-2-yl)methanol, in sustainable energy solutions (Dalena et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

(1,4-dimethylpiperazin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHZRJZZIYNPKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381305 |

Source

|

| Record name | (1,4-dimethylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,4-Dimethylpiperazin-2-yl)methanol | |

CAS RN |

14675-44-6 |

Source

|

| Record name | (1,4-dimethylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.